molecular formula C7H7N3O2S2 B14543794 Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate CAS No. 61830-22-6

Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate

Cat. No.: B14543794
CAS No.: 61830-22-6
M. Wt: 229.3 g/mol
InChI Key: LSVPUSYFAFQAPG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with an isothiocyanate reagent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an anticancer agent and in the treatment of other diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The isothiocyanate group is known to react with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and isothiocyanate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

61830-22-6

Molecular Formula

C7H7N3O2S2

Molecular Weight

229.3 g/mol

IUPAC Name

ethyl 2-amino-5-isothiocyanato-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H7N3O2S2/c1-2-12-6(11)4-5(9-3-13)14-7(8)10-4/h2H2,1H3,(H2,8,10)

InChI Key

LSVPUSYFAFQAPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)N=C=S

Origin of Product

United States

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